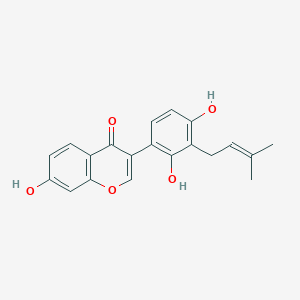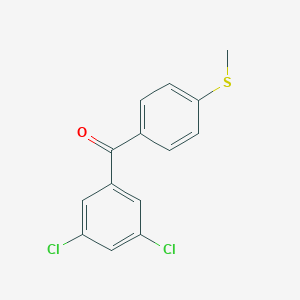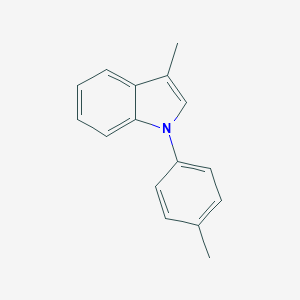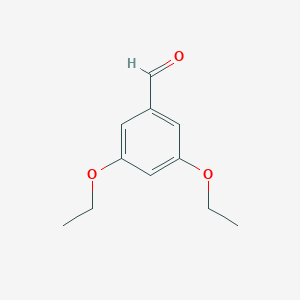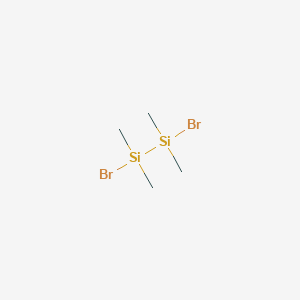
1,2-Dibromo-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12Br2Si2 It is characterized by the presence of two bromine atoms and two silicon atoms, each bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,1,2,2-tetramethyldisilane can be synthesized through the bromination of 1,1,2,2-tetramethyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the silicon atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetramethyldisilane.
Oxidation Reactions: Oxidation can lead to the formation of siloxane compounds.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of 1,1,2,2-tetramethyldisilane.
Oxidation: Formation of siloxane derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-1,1,2,2-tetramethyldisilane is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form stable bonds with other elements. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorotetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.
1,2-Dibromoethane: Contains bromine atoms but lacks silicon atoms.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but no silicon.
Uniqueness
1,2-Dibromo-1,1,2,2-tetramethyldisilane is unique due to the presence of both silicon and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
bromo-[bromo(dimethyl)silyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGRBBYRYRELLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
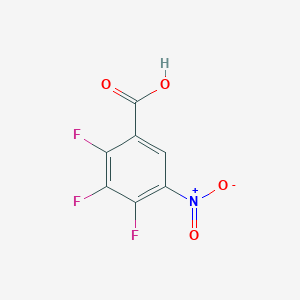

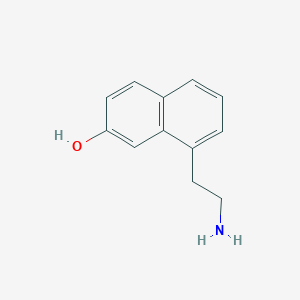
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
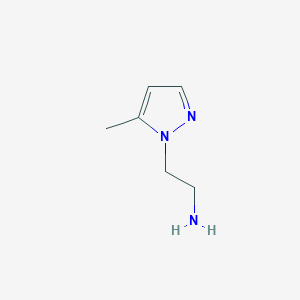
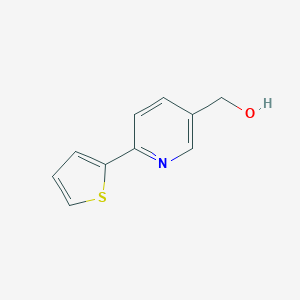
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
